molecular formula C17H17NO3 B3820787 2-benzoyl-N-(3-hydroxypropyl)benzamide CAS No. 5112-44-7

2-benzoyl-N-(3-hydroxypropyl)benzamide

Cat. No.: B3820787
CAS No.: 5112-44-7
M. Wt: 283.32 g/mol
InChI Key: TXDRBOMPHDOBOF-UHFFFAOYSA-N
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Description

2-benzoyl-N-(3-hydroxypropyl)benzamide ( 5112-44-7) is an organic compound with a molecular formula of C 17 H 17 NO 3 and a molecular weight of 283.322 g/mol . This benzamide derivative is characterized by its density of 1.188 g/cm³ and a high boiling point of 540.9°C at 760 mmHg, indicating good thermal stability for a range of experimental conditions . The compound features a benzamide core substituted with a benzoyl group and a 3-hydroxypropyl chain, making it a molecule of interest in several research fields. While specific biological data for this compound is limited, structural analogs within the N-benzoyl-2-hydroxybenzamide class have demonstrated significant pharmacological potential in scientific literature. Related compounds have been investigated for their anti-protozoal activity , showing efficacy against parasites such as Plasmodium falciparum (the K1 strain of malaria), trypanosomes, and leishmania in preclinical research . This suggests the chemical scaffold possesses properties that can be leveraged in medicinal chemistry and infectious disease research for the development of novel therapeutic agents . Researchers value this compound for its use as a chemical building block in organic synthesis and drug discovery programs. The hydroxypropyl moiety provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-benzoyl-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-12-6-11-18-17(21)15-10-5-4-9-14(15)16(20)13-7-2-1-3-8-13/h1-5,7-10,19H,6,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDRBOMPHDOBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407591
Record name 2-benzoyl-N-(3-hydroxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5112-44-7
Record name 2-benzoyl-N-(3-hydroxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(3-hydroxypropyl)benzamide typically involves the reaction of benzoyl chloride with N-(3-hydroxypropyl)benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzoyl-N-(3-hydroxypropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • The benzoyl group in this compound introduces steric bulk and π-conjugation, which may enhance binding to hydrophobic biological targets compared to non-acylated analogs .
  • The 3-hydroxypropyl chain provides a flexible, polar moiety that improves water solubility relative to alkyl or aryl-substituted derivatives .

Physical and Chemical Properties

Data from structurally similar compounds highlight how substituents influence physical properties:

Compound Melting Point (°C) Appearance Lipophilicity (LogP) Reference
N-(3-Hydroxypropyl)benzamide 89.6–91.2 White solid 1.8
This compound Not reported Likely amorphous solid (inferred) ~3.2 (estimated)
N-(3-Hydroxy-3-m-tolylpropyl)benzamide 104–106 White solid 2.5
2,3-Dihydroxy-N-(3-hydroxypropyl)benzamide Oil Yellow oil 1.5

Key Observations :

  • Hydroxyl-rich analogs (e.g., 2,3-dihydroxy derivatives) exhibit lower melting points and higher solubility in polar solvents .

Key Observations :

  • Hydrophobic substituents (e.g., benzoyl) are associated with enhanced activity in lipid-rich environments, such as cell membranes .
  • Hydroxyl groups correlate with antioxidant and anti-inflammatory effects, as seen in dihydroxy derivatives .

Biological Activity

2-benzoyl-N-(3-hydroxypropyl)benzamide is a compound recognized for its diverse biological activities, primarily due to its unique structural characteristics which include a benzoyl group, a benzamide backbone, and a hydroxypropyl substituent. This combination imparts both hydrophilic and lipophilic properties, potentially enhancing its bioavailability and therapeutic efficacy. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO3C_{16}H_{17}NO_{3}. The compound's structure can be analyzed through various chemical reactions typical of benzamide derivatives, which allows for exploration of its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Compounds similar to this compound have shown potent inhibitory effects against various enzymes such as human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). For instance, related sulfonamide derivatives have demonstrated IC50 values ranging from 0.090.09 to 0.58μM0.58\,\mu M against hCA enzymes .
  • Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. Studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
  • Anti-inflammatory Effects : The structural features of this compound suggest it may possess anti-inflammatory properties, akin to other substituted benzamides known for such activities .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity or modulate their function, which is critical in therapeutic contexts.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among similar compounds:

Compound NameStructure FeaturesUnique Properties
N-(4-hydroxyphenyl)benzamideHydroxyl group on para positionExhibits strong anti-inflammatory activity
2-benzoylbenzoic acidCarboxylic acid instead of amideKnown for its analgesic effects
N-(3-hydroxybutyl)benzamideLonger hydrocarbon chainEnhanced lipophilicity affecting absorption
4-benzoyl-N-methylbenzamideMethyl substitution on nitrogenIncreased potency against certain cancer cells

The specific combination of functional groups in this compound contributes to its distinctive properties, enhancing its potential as a lead compound in drug development.

Case Studies

Several case studies have explored the biological activity of benzamide derivatives:

  • In vitro Studies : A study focused on the synthesis and pharmacological effects of novel benzamide derivatives highlighted significant enzyme inhibition at nanomolar levels. The most potent inhibitors were characterized by their ability to selectively target tumor-associated isoforms .
  • Cytotoxicity Evaluations : Research evaluating the cytotoxic effects of mastic extracts containing similar structures revealed varying degrees of antitumor specificity and antibacterial activity. These findings support the potential application of benzamide derivatives in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-benzoyl-N-(3-hydroxypropyl)benzamide, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via amide coupling reactions. Key steps include:

  • Acylation : Reacting benzoyl chloride derivatives with 3-hydroxypropylamine under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Temperature control : Maintaining 0–5°C during exothermic reactions to prevent side-product formation .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the benzamide backbone and hydroxypropyl substituent .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields of this compound?

Discrepancies in yields (e.g., 60–85%) may arise from:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in multi-step syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in hydroxypropyl functionalization .
  • Statistical Design of Experiments (DoE) : Fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and interactions .

Q. What structural modifications of this compound enhance its biological activity, and how are these changes validated?

  • Functional group addition : Introducing electron-withdrawing groups (e.g., fluoro) at the benzoyl ring improves receptor binding affinity in anticancer assays .
  • Biological validation :
  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Molecular docking studies to correlate substituent effects with target interaction (e.g., kinase inhibition) .

Q. How can contradictory reports on the compound’s stability under varying pH conditions be resolved?

Stability studies should include:

  • Forced degradation : Exposure to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC analysis to quantify degradation products .
  • Kinetic modeling : Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

Methodological and Analytical Challenges

Q. What strategies mitigate analytical interference from by-products during purity assessment?

  • Dual detection : Coupling HPLC with diode-array detection (DAD) and evaporative light scattering (ELS) to distinguish co-eluting impurities .
  • 2D NMR : 1H^1H-13C^{13}C HSQC or HMBC to resolve overlapping signals in complex mixtures .

Q. How do solvent choice and temperature impact the compound’s crystallization behavior?

  • Solvent screening : Ethanol/water mixtures (70:30 v/v) promote needle-like crystals suitable for X-ray diffraction .
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions and optimal recrystallization temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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